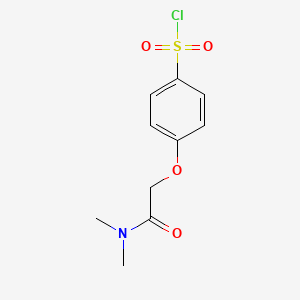![molecular formula C13H15NO2 B1369266 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-03-1](/img/structure/B1369266.png)
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Übersicht
Beschreibung
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chemical compound with the CAS Number: 63618-03-1 . It has a molecular weight of 217.27 . The IUPAC name for this compound is 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis
The molecular formula of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is C13H15NO2 . The average mass is 217.264 Da and the monoisotopic mass is 217.110275 Da .Chemical Reactions Analysis
The key step in the synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves the photochemical decomposition of CHF2-substituted pyrazolines . This reaction is characterized by its simplicity, mild conditions, and excellent functional group tolerance .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry Applications
The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif, which displays diverse biological activities and has great potential in the pharmaceutical industry. It has been used in the development of potent μ opioid receptor antagonists for the treatment of pruritus and ketohexokinase (KHK) inhibitors for the treatment of non-alcoholic fatty liver disease (NAFLD) .
Muscarinic Receptor Antagonism
This compound has been applied as a muscarinic receptor antagonist, which is significant in treating various conditions related to neurotransmitter acetylcholine dysregulation .
T-type Calcium Channel Inhibition
Another application is as a T-type calcium channel inhibitor, which can be beneficial in treating conditions like epilepsy and pain disorders .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives, which are useful in various chemical reactions and potential drug development .
Natural Products and Agrochemicals
3-Azabicyclo[3.1.0]hexanes are key structural features found in a wide range of biologically active natural products and agrochemicals, indicating their versatility in scientific research applications .
Complex Alkaloid-like Compounds
There is also research into the diastereoselective synthesis of complex alkaloid-like compounds with spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane moieties, which are biologically interesting due to their potential medicinal properties .
Accessing Scaffold-containing Natural Products
Lastly, this compound is used in base-induced intramolecular spirocyclization methods to access scaffold-containing natural products via aryl metal or radical dearomatization/cyclization reactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNBXQWBCBUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577252 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
CAS RN |
63618-03-1 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)





